

Pharmacological Profile of 4-MMPB: A Technical Guide

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Compound of Interest

Compound Name: 4-MMPB

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Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of **4-MMPB** (4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine). Primarily investigated for its potent lipoxygenase inhibitory activity, **4-MMPB** has demonstrated significant potential as an anti-cancer agent, particularly in the context of prostate cancer. This document details its mechanism of action, quantitative pharmacological data, and methodologies for key experimental procedures. It is crucial to distinguish **4-MMPB** from the structurally distinct psychostimulant MPHP (4'-Methyl- α -pyrrolidinothexiophenone), a controlled substance with which it is sometimes confused due to acronym similarity. The focus of this guide is solely on the pharmacological properties of the lipoxygenase inhibitor, **4-MMPB**.

Introduction

4-MMPB, with the chemical name 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine, is a heterocyclic compound identified as a selective inhibitor of 15-lipoxygenase (15-LOX).^[1] Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammatory pathways. Aberrant lipoxygenase activity has been implicated in the pathophysiology of various diseases, including cancer. In prostate cancer, the 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) pathways are of particular interest, as

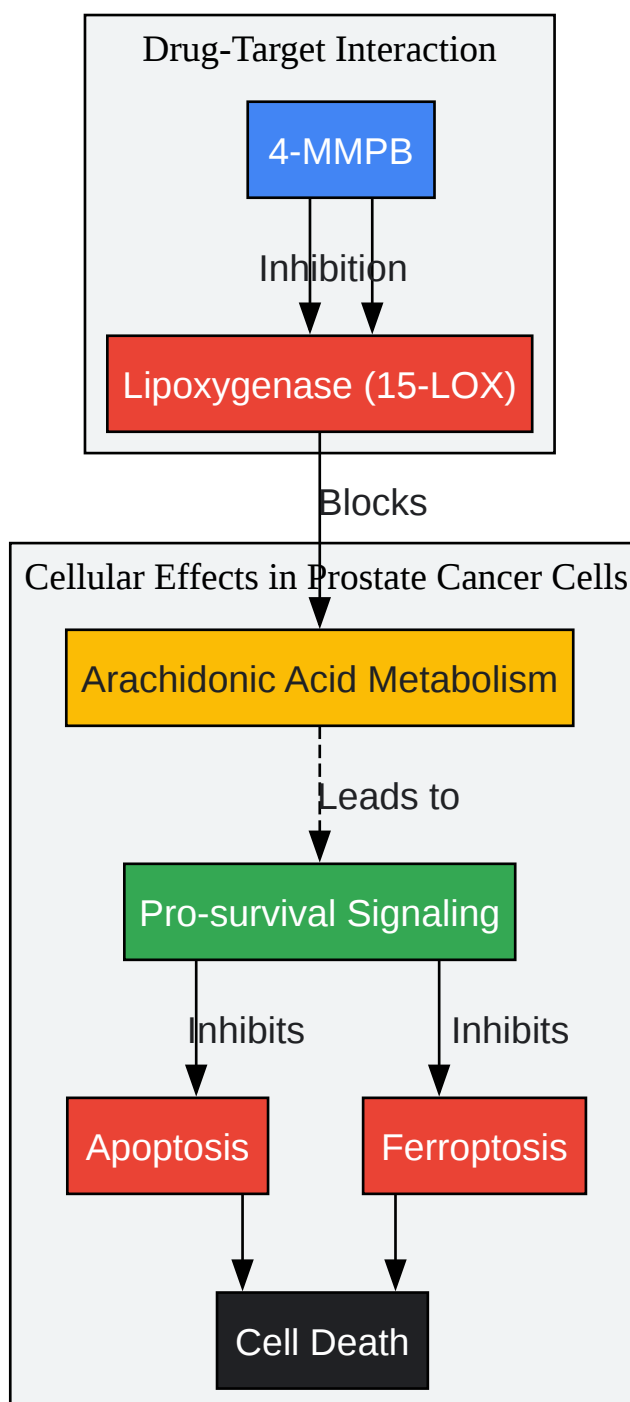
their products have been shown to promote cell proliferation and survival.[2][3][4] **4-MMPB**'s inhibitory action on this pathway forms the basis of its anti-neoplastic effects.

Mechanism of Action

The primary mechanism of action of **4-MMPB** is the inhibition of lipoxygenase enzymes, with a noted selectivity for 15-LOX.[1] By blocking the activity of these enzymes, **4-MMPB** disrupts the production of pro-survival signaling molecules derived from arachidonic acid. This disruption of the lipoxygenase pathway in prostate cancer cells has been shown to induce a dual mechanism of cell death: apoptosis and ferroptosis.[5]

- **Apoptosis Induction:** Inhibition of the 5-LOX pathway by compounds similar to **4-MMPB** has been demonstrated to trigger apoptosis in both hormone-responsive and non-responsive prostate cancer cells.[3] This programmed cell death is characterized by cellular shrinkage, membrane blebbing, and DNA fragmentation.
- **Ferroptosis Induction:** In addition to apoptosis, **4-MMPB** has been observed to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[5] The interplay between lipoxygenase inhibition and the induction of these two cell death pathways is a key area of its anti-cancer activity.

The signaling cascade following 15-LOX inhibition by **4-MMPB** in prostate cancer cells is proposed to lead to the downregulation of pro-survival pathways, ultimately culminating in cell death.



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Proposed mechanism of action of **4-MMPB** in prostate cancer cells.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for **4-MMPB**.

Target	Assay	Species	IC50	Reference
15-Lipoxygenase (15-LO)	Enzyme Inhibition Assay	-	18 μ M	[1]
Soybean 15-Lipoxygenase (SLO)	Enzyme Inhibition Assay	Glycine max	8.9 \pm 0.4 μ M	[6]
DPPH Radical	Scavenging Assay	-	69.6 μ M	[1]

Table 1: In vitro inhibitory and scavenging activity of **4-MMPB**.

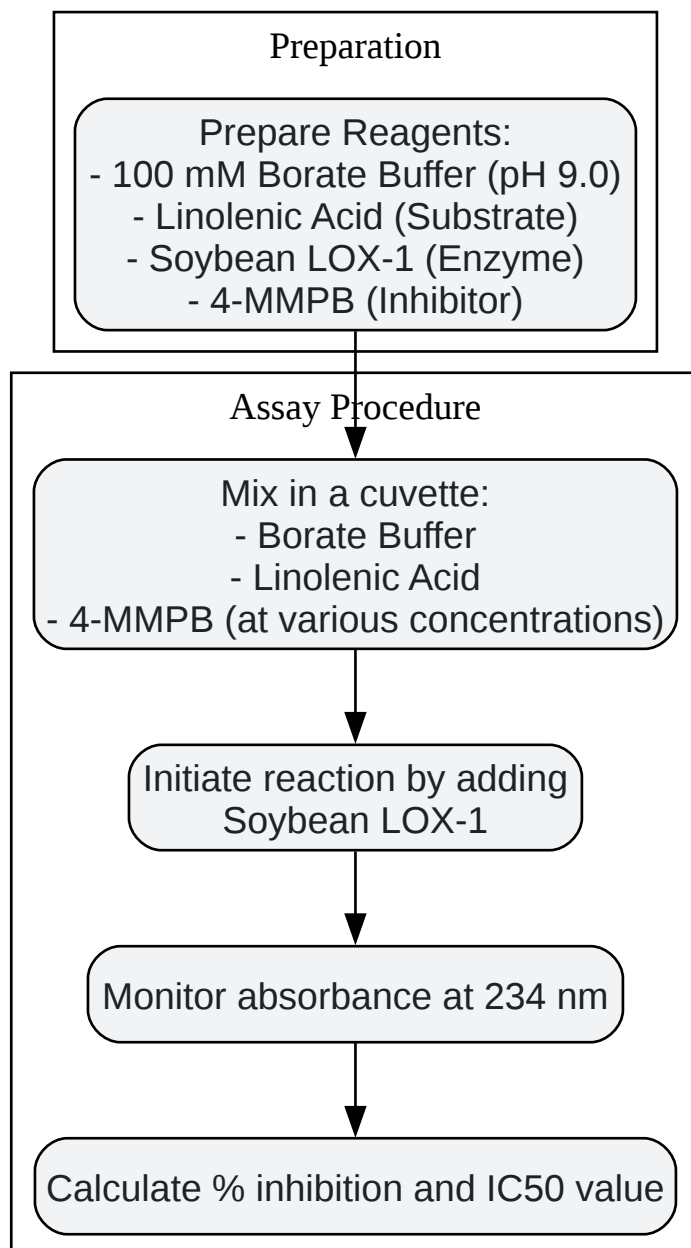
Cell Line	Assay	Incubation Time	IC50	Reference
PC-3 (Prostate Cancer)	MTT Assay	24 h	79.76 μ M	[7]
PC-3 (Prostate Cancer)	MTT Assay	48 h	51.05 μ M	[7]
PC-3 (Prostate Cancer)	MTT Assay	72 h	41.48 μ M	[7]
DU145 (Prostate Cancer)	MTT Assay	-	> 159.53 μ M	[7]
HFF3 (Human Foreskin Fibroblast)	MTT Assay	24 h	255.25 μ M	[7]
HFF3 (Human Foreskin Fibroblast)	MTT Assay	48 h	130.81 μ M	[7]
HFF3 (Human Foreskin Fibroblast)	MTT Assay	72 h	98.91 μ M	[7]

Table 2: Cytotoxic activity of **4-MMPB** on human cell lines.

Experimental Protocols

Soybean Lipxygenase-1 (SLO) Inhibition Assay

This protocol outlines the determination of the inhibitory activity of **4-MMPB** against soybean lipxygenase-1.



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Workflow for the Soybean Lipxygenase-1 Inhibition Assay.

Materials:

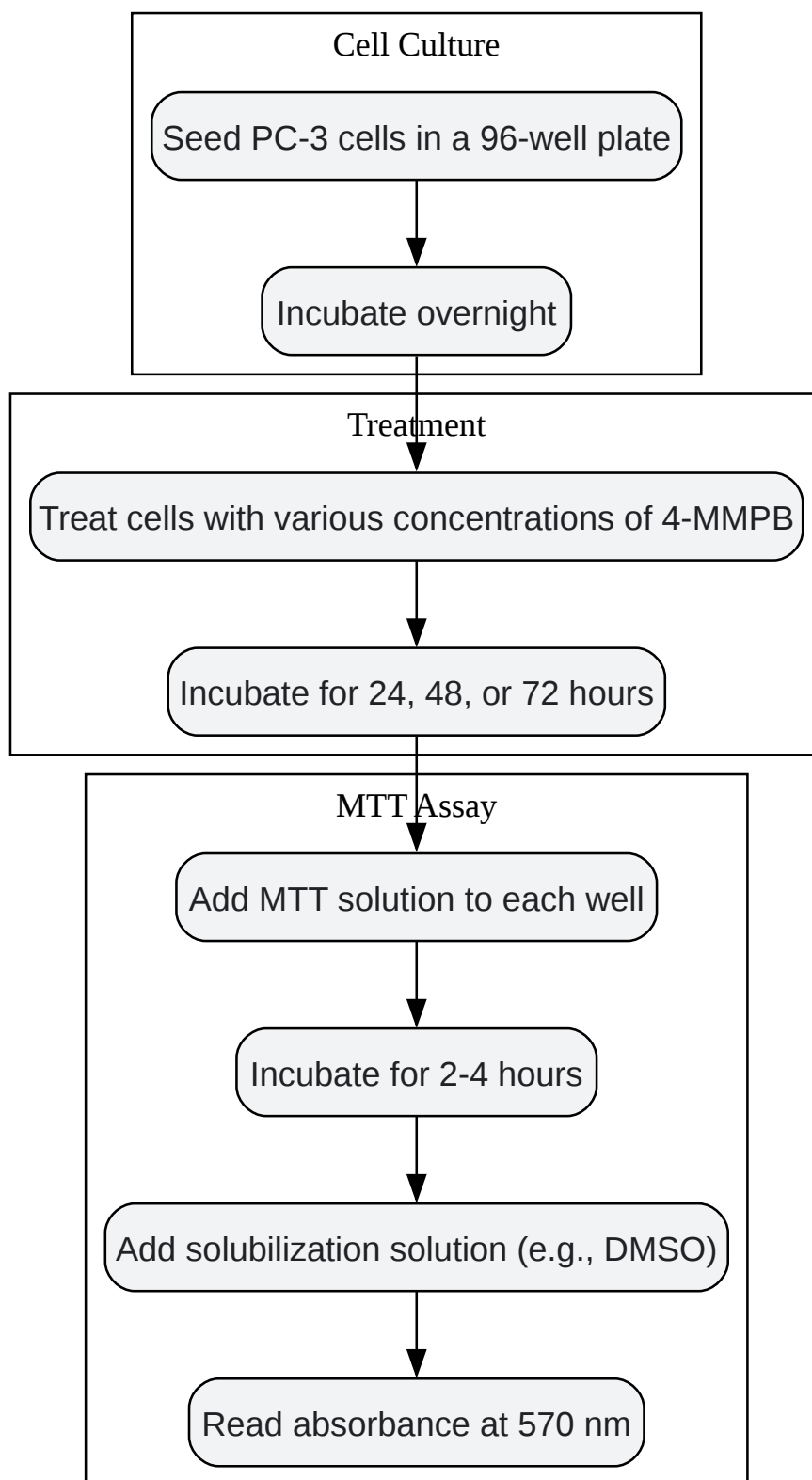
- Soybean Lipoxygenase-1 (sLO-1)
- Linolenic acid
- **4-MMPB**
- Borate buffer (100 mM, pH 9.0)
- Dimethyl sulfoxide (DMSO)
- Spectrophotometer

Procedure:

- Prepare a stock solution of linolenic acid in DMSO.
- Prepare a series of dilutions of **4-MMPB** in DMSO.
- In a cuvette, combine the borate buffer, linolenic acid solution, and a specific concentration of the **4-MMPB** solution.
- Initiate the reaction by adding a solution of sLO-1 to the cuvette.
- Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
- The initial reaction rate is determined from the linear portion of the absorbance versus time curve.
- The percentage of inhibition is calculated by comparing the reaction rate in the presence of **4-MMPB** to the rate of a control reaction without the inhibitor.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the **4-MMPB** concentration and fitting the data to a dose-response curve.

MTT Assay for Cell Viability

This protocol describes the use of the MTT assay to determine the cytotoxic effects of **4-MMPB** on prostate cancer cell lines.



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Workflow for the MTT Cell Viability Assay.

Materials:

- PC-3 human prostate cancer cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
- **4-MMPB**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

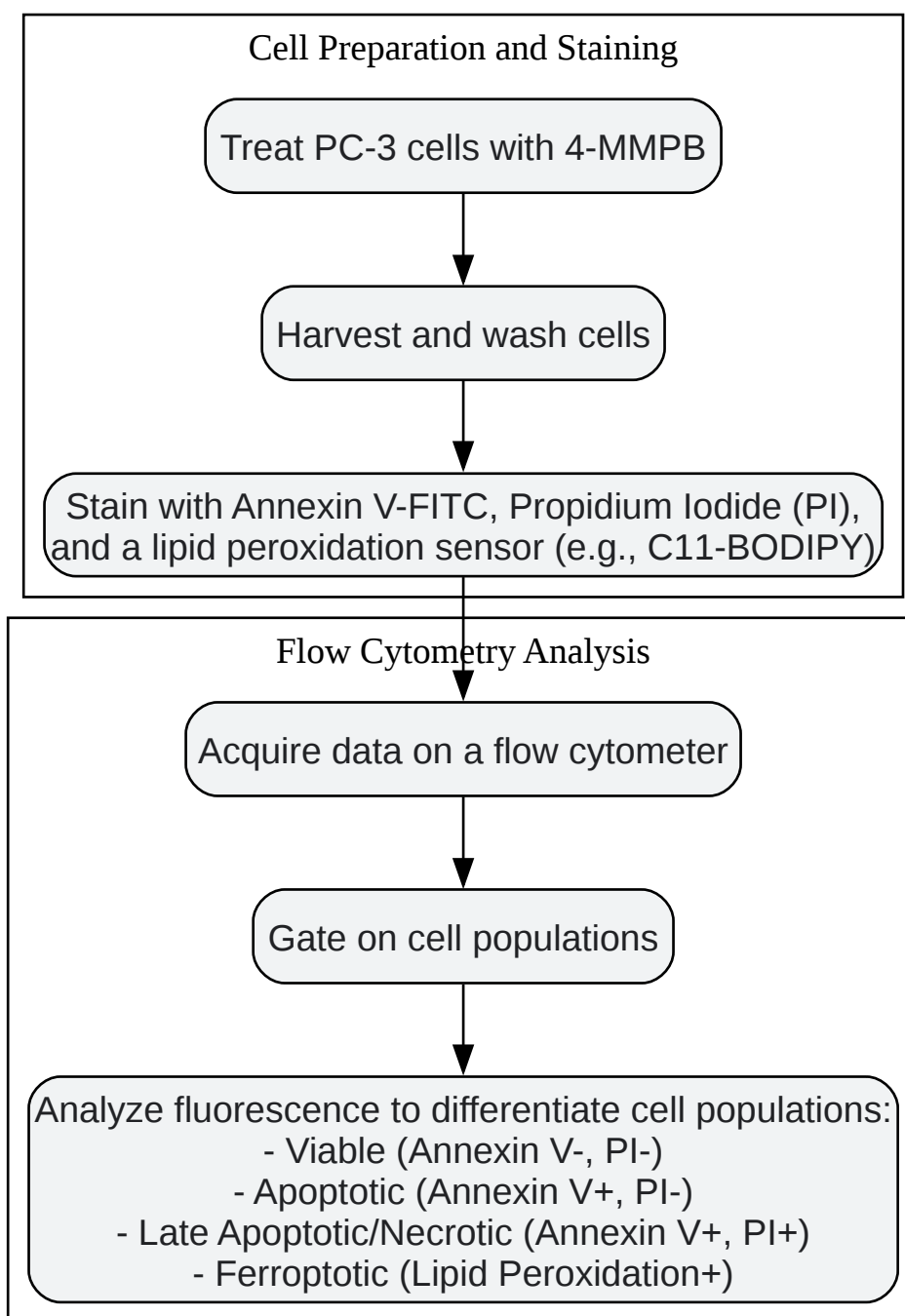
Procedure:

- Seed PC-3 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **4-MMPB** in culture medium.
- Remove the existing medium from the wells and replace it with the medium containing different concentrations of **4-MMPB**. Include a vehicle control (e.g., DMSO).
- Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.^[8]
- During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

- Carefully remove the medium containing MTT and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[8]
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.[9][10][11]

Flow Cytometry for Apoptosis and Ferroptosis Detection

This protocol outlines a method to differentiate between apoptosis and ferroptosis induced by **4-MMPB** using flow cytometry.



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Workflow for Apoptosis and Ferroptosis Detection by Flow Cytometry.

Materials:

- PC-3 cells

- **4-MMPB**

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
- Flow cytometer

Procedure:

- Treat PC-3 cells with **4-MMPB** for the desired time to induce cell death.
- Harvest the cells by trypsinization and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- For the detection of ferroptosis, a separate sample of cells should be stained with a lipid peroxidation sensor, such as C11-BODIPY 581/591, prior to Annexin V and PI staining.
- Incubate the stained cells in the dark at room temperature for 15-20 minutes.
- Analyze the cells on a flow cytometer.
- Data Analysis:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Ferroptotic cells: Characterized by high levels of lipid peroxidation, detected by the shift in fluorescence of the lipid peroxidation sensor, and can be further analyzed in conjunction with Annexin V and PI staining to distinguish from other forms of cell death.

Conclusion

4-MMPB is a promising pharmacological agent with a clear mechanism of action centered on the inhibition of lipoxygenase. Its ability to induce both apoptosis and ferroptosis in prostate cancer cells highlights its potential as a therapeutic candidate. The data and protocols presented in this guide provide a solid foundation for further research and development of **4-MMPB** and related compounds. Future studies should focus on elucidating the detailed signaling pathways downstream of lipoxygenase inhibition and evaluating the in vivo efficacy and safety profile of **4-MMPB** in relevant animal models.

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